molecular formula C16H18N2O4 B4761876 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide CAS No. 36845-03-1

3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide

Cat. No. B4761876
CAS RN: 36845-03-1
M. Wt: 302.32 g/mol
InChI Key: JSIPUEXTEYSZGQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have unique biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have a high affinity for certain receptors and enzymes, which makes it a potent inhibitor of their activity.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have unique biochemical and physiological effects, which make it a promising candidate for further research. 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have anti-tumor, neuroprotective, and anti-inflammatory effects, which make it a potential candidate for the development of new treatments for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide in lab experiments include its potent activity and unique biochemical and physiological effects. However, the limitations of using 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide in lab experiments include its limited availability and potential toxicity at high doses.

Future Directions

There are many future directions for the research of 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide, including further studies on its mechanism of action, the development of new treatments for various diseases, and the exploration of its potential applications in other scientific research fields. Additionally, the development of new synthesis methods for 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide could lead to increased availability and affordability, which would facilitate further research.

Scientific Research Applications

3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been studied for its potential applications in various scientific research fields, such as cancer research, neurology, and immunology. In cancer research, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have anti-tumor effects, which make it a promising candidate for the development of new cancer treatments. In neurology, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been studied for its potential neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. In immunology, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-6-5-7-17-15(10)18-16(19)11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPUEXTEYSZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190316
Record name Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-

CAS RN

36845-03-1
Record name Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036845031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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